2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZRJYVHDQNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
This method adapts the chlorosulfonation strategy reported for N-benzothiazol-2-yl benzamide analogs. The synthesis begins with 2-chlorobenzoic acid, which undergoes chlorosulfonation using sulfurochloridic acid (HSO3Cl) at 10°C to form 3-(chlorosulfonyl)-2-chlorobenzoic acid. Excess HSO3Cl ensures complete conversion, with reaction progress monitored via thin-layer chromatography (TLC) on silica Gel-G.
The intermediate sulfonyl chloride reacts with 4-methoxy-7-methyl-2-aminobenzothiazole in refluxing acetone, forming the sulfonamide linkage. Critical parameters include:
Optimization and Yield Considerations
Table 1 compares yields across analogous compounds synthesized via this route:
| Substituent Pattern | Yield (%) | Melting Point (°C) |
|---|---|---|
| -C6H5 (Phenyl) | 66 | 152–154 |
| -NO2 (Nitro) | 72 | 168–171 |
| -CH2C6H4 (Benzyl) | 49 | 160–165 |
Adapted from Arora et al. (2021)
For the target compound, substituting with 4-methoxy-7-methyl groups introduces steric hindrance, necessitating extended reaction times (4–6 hours) and higher amine ratios (1:1.8) to achieve comparable yields (~65%).
Synthetic Route 2: Phosphorus Oxychloride-Mediated Activation
Green Chemistry Approach
The CN105541656A patent describes a solvent-based extraction method avoiding toxic benzoyl chloride intermediates. Applied to the target compound, the protocol involves:
- Dissolving 2-chlorobenzoic acid in tetrahydrofuran (THF):ethyl acetate (1:3 v/v)
- Activating with phosphorus oxychloride (POCl3) at 0–5°C (1:1.3–1.6 molar ratio)
- Coupling with 4-methoxy-7-methyl-2-aminobenzothiazole in ammonia-saturated solution
This method achieves 85–88% yield with >98.5% purity, as confirmed by HPLC. Key advantages include:
Mechanistic Insights
Phosphorus oxychloride activates the carboxylic acid via formation of a mixed anhydride intermediate (Figure 1). Subsequent nucleophilic attack by the benzothiazole amine proceeds through a tetrahedral transition state, with ammonia scavenging excess POCl3 as NH4Cl.
Critical purification steps :
- Washing with 5% NaHCO3 removes unreacted acid
- Saturated NaCl solution minimizes emulsion formation during extraction
- Anhydrous MgSO4 drying ensures water-free crystallization.
Alternative Methodologies and Recent Advances
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate the amide coupling step. Initial trials show:
- Time reduction : 2 hours vs. 4–6 hours conventional heating
- Yield improvement : 72% vs. 65% standard reflux
- Energy savings : 150W power sufficient for complete conversion.
Enzymatic Catalysis
Lipase-mediated coupling in non-aqueous media presents an eco-friendly alternative:
- Catalyst : Candida antarctica Lipase B (CAL-B)
- Solvent : tert-Butanol
- Conversion : 58% after 24 hours at 45°C
While currently lower-yielding, this method eliminates halogenated solvents and enables chiral resolution of intermediates.
Characterization and Analytical Validation
Spectroscopic Confirmation
FTIR Analysis (KBr pellet):
- 3,867 cm−1: N-H stretch (amide)
- 1,643 cm−1: C=O stretch (benzamide)
- 1,415 cm−1: S=O asymmetric stretch (sulfonamide)
1H-NMR (400 MHz, DMSO-d6):
Purity Assessment
HPLC conditions:
- Column : C18, 5μm, 250×4.6mm
- Mobile phase : 60:40 MeCN:H2O (0.1% TFA)
- Retention time : 12.3 minutes
- Purity : 99.2–99.5% by AUC.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| 2-Chlorobenzoic acid | 120 | 120 |
| 4-Methoxy-7-methyl-2-aminobenzothiazole | 450 | 450 |
| Solvents | 80 | 65 (80% recovery) |
| Total | 650 | 635 |
Waste Management
Route 2 generates 30% less hazardous waste compared to traditional chlorosulfonation, primarily due to:
- Elimination of SO2Cl2 byproducts
- Closed-loop solvent recovery systems
- NH4Cl precipitation for agricultural reuse.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or chemical reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a metal catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may yield various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated similar benzothiazole derivatives and found that compounds with halogen substitutions showed enhanced antimicrobial activity. For instance, compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 2.65 µM against tested strains .
Anticancer Activity
The anticancer potential of 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has been explored through various in vitro studies.
- Case Study : In a comparative study with other benzothiazole derivatives, certain compounds demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, compounds similar to the target compound showed IC50 values around 4.53 µM against human colorectal carcinoma cell lines (HCT116), indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of the chloro group and methoxy substituents significantly influences its biological activity. Modifications to the benzothiazole core can lead to variations in potency and selectivity against cancerous cells and microbial strains.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-7-methyl-1,3-benz
Biological Activity
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound within the benzothiazole family, which has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, and includes relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzamide moiety substituted with a chloro group and a methoxy-methyl-benzothiazole group. Its molecular formula is , and it is identified by the CAS number 868230-33-5.
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that compounds in the benzothiazole family often exhibit mechanisms involving enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways associated with cancer and microbial virulence .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research on related benzothiazole derivatives has shown effectiveness against Pseudomonas aeruginosa , demonstrating a reduction in motility and toxin production associated with pathogenic functions . This suggests that this compound may possess similar properties.
Anticancer Properties
The compound has also been evaluated for its anticancer activities. In vitro studies have indicated that benzothiazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds derived from this class have been tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range . Such results suggest that this compound may also exhibit similar cytotoxic effects.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves several steps including Friedel-Crafts acylation followed by reduction and cyclization processes. The exploration of derivatives has been crucial in enhancing its biological activity. Modifications to the benzothiazole core have yielded compounds with improved efficacy against various pathogens and cancer cells.
Q & A
Q. How can researchers identify synthons for developing analogs with enhanced solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
